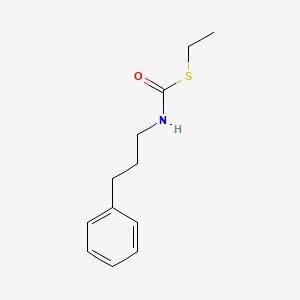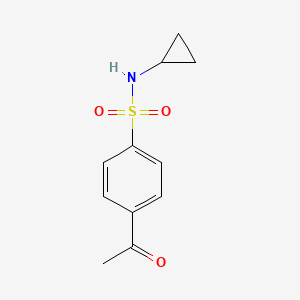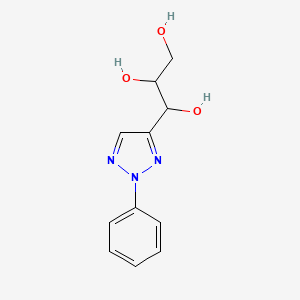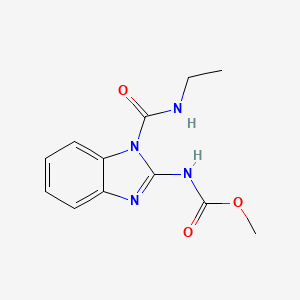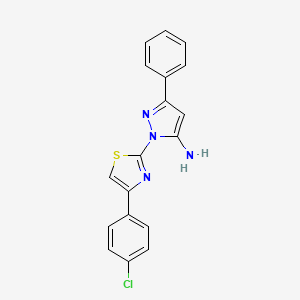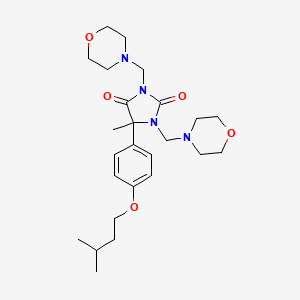
1,3-Bis(morpholinomethyl)-5-(isopentyloxyphenyl)-5-methylhydantoin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(morpholinomethyl)-5-(isopentyloxyphenyl)-5-methylhydantoin is a complex organic compound known for its unique chemical structure and properties This compound is part of the hydantoin family, which is characterized by a five-membered ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(morpholinomethyl)-5-(isopentyloxyphenyl)-5-methylhydantoin typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hydantoin Core: The initial step involves the formation of the hydantoin core through the reaction of an appropriate amine with glyoxylic acid or its derivatives.
Introduction of the Morpholinomethyl Groups: The morpholinomethyl groups are introduced via a Mannich reaction, where formaldehyde and morpholine are reacted with the hydantoin core.
Attachment of the Isopentyloxyphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(morpholinomethyl)-5-(isopentyloxyphenyl)-5-methylhydantoin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable solvent and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of substituted hydantoin derivatives.
Applications De Recherche Scientifique
1,3-Bis(morpholinomethyl)-5-(isopentyloxyphenyl)-5-methylhydantoin has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-Bis(morpholinomethyl)-5-(isopentyloxyphenyl)-5-methylhydantoin involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, its antifungal activity may be attributed to its ability to inhibit key enzymes involved in fungal cell wall synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(morpholinomethyl)-2-imidazolidone: Similar in structure but with different substituents, leading to distinct chemical and biological properties.
1,3-Bis(morpholinomethyl)-imidazolidine-2-thione: Contains a thione group instead of a carbonyl group, affecting its reactivity and applications.
Uniqueness
1,3-Bis(morpholinomethyl)-5-(isopentyloxyphenyl)-5-methylhydantoin is unique due to the presence of the isopentyloxyphenyl group, which imparts specific chemical properties and potential applications not found in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
98402-17-6 |
|---|---|
Formule moléculaire |
C25H38N4O5 |
Poids moléculaire |
474.6 g/mol |
Nom IUPAC |
5-methyl-5-[4-(3-methylbutoxy)phenyl]-1,3-bis(morpholin-4-ylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C25H38N4O5/c1-20(2)8-13-34-22-6-4-21(5-7-22)25(3)23(30)28(18-26-9-14-32-15-10-26)24(31)29(25)19-27-11-16-33-17-12-27/h4-7,20H,8-19H2,1-3H3 |
Clé InChI |
KNCJPWUQIYTCDU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2CN3CCOCC3)CN4CCOCC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline](/img/structure/B14167640.png)
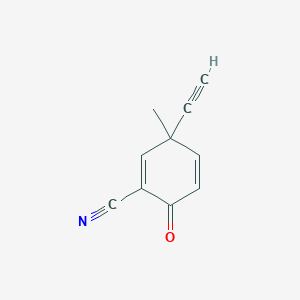
![6-[(2-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14167650.png)
![1-(2-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14167655.png)
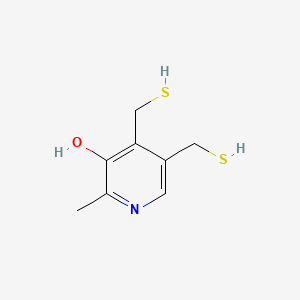
![4-[4-(Phenylamino)phthalazin-1-yl]phenol](/img/structure/B14167673.png)

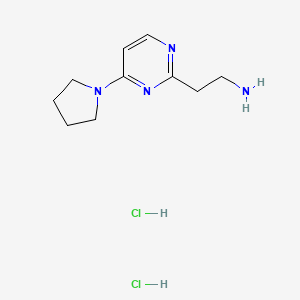
![4-[[2-(Furan-2-yl)-4-oxo-1,2-dihydroquinazolin-3-yl]amino]-4-oxobutanoic acid](/img/structure/B14167695.png)
